bbATP triethylammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically requires the use of benzoyl chloride and a base such as triethylamine to facilitate the benzoylation process .

Industrial Production Methods: Industrial production of bbATP triethylammonium salt is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for larger scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions: bbATP triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive benzoyl groups. It can also participate in photochemical reactions as it serves as a photo-affinity analog of adenosine triphosphate .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Photochemical Reactions: Require ultraviolet light to activate the benzoyl groups.

Major Products: The major products of these reactions depend on the specific nucleophile or photochemical conditions used. For example, substitution with hydroxide ions would yield hydroxylated derivatives of bbATP .

Scientific Research Applications

bbATP triethylammonium salt is extensively used in various fields of scientific research:

Mechanism of Action

bbATP triethylammonium salt exerts its effects by acting as an agonist of the P2X7 purinergic receptor. This receptor is a ligand-gated ion channel that, when activated by bbATP, allows the influx of calcium ions and other cations into the cell . This activation leads to various downstream effects, including the induction of nucleotide channels and modulation of cellular responses such as apoptosis and inflammation .

Comparison with Similar Compounds

Adenosine triphosphate (ATP): The natural ligand for P2X receptors, but with lower potency compared to bbATP triethylammonium salt.

2-Methylthioadenosine triphosphate (2-MeSATP): Another P2X receptor agonist with different selectivity and potency profiles.

Adenosine 5ʹ-O-(3-thiotriphosphate) (ATPγS): A non-hydrolyzable analog of ATP used in similar research applications.

Uniqueness: this compound is unique due to its high potency and specificity for the P2X7 receptor, making it a valuable tool in research focused on purinergic signaling and receptor pharmacology .

Biological Activity

BzATP triethylammonium salt, chemically known as 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate triethylammonium salt, is a potent agonist of the purinergic P2X7 receptor. This compound exhibits significant biological activity across various receptor types, primarily influencing cellular signaling pathways associated with pain, inflammation, and immune responses.

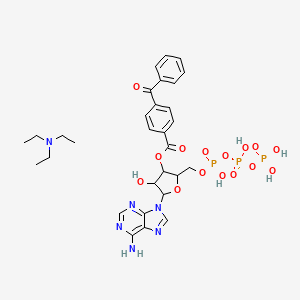

- Chemical Formula : C₃₁H₄₈N₅O₁₅P₃

- Molecular Weight : 1018.97 g/mol

- Purity : ≥95%

- Solubility : Soluble in water up to 100 mM

Biological Activity Overview

BzATP is recognized for its high potency compared to ATP, showing EC50 values of approximately:

- Rat P2X7 receptor : 3.6 μM

- Human P2X7 receptor : 7 μM

- Mouse P2X7 receptor : 285 μM

This compound exhibits approximately 5 to 10 times greater potency than ATP in activating the P2X7 receptor, making it a valuable tool in research related to purinergic signaling .

BzATP acts primarily as an agonist at the P2X7 receptor, which is involved in various physiological processes including:

- Inflammation : Activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines such as IL-1β.

- Cellular Death : It plays a role in pyroptosis, a form of programmed cell death associated with inflammatory responses.

- Neurotransmission : The compound also interacts with other P2X receptors (P2X1 and P2Y1), albeit with partial agonist activity .

1. Neutrophil Activation and Cytokine Release

A study by Karmakar et al. (2016) demonstrated that neutrophil P2X7 receptors mediate NLRP3 inflammasome-dependent IL-1β secretion in response to ATP. BzATP was used to potentiate this response, highlighting its role in inflammatory diseases .

2. Pain Models

In models of neuropathic pain, BzATP has been shown to enhance pain sensitivity by activating P2X7 receptors in sensory neurons. This suggests a potential therapeutic target for pain management strategies .

3. Cancer Research

BzATP's ability to induce apoptosis in cancer cells has been investigated. For instance, it has been used to study its effects on glioblastoma cells, where it was found to promote cell death through activation of purinergic signaling pathways .

Data Table: Biological Activity Summary

| Receptor Type | EC50 (μM) | Potency Compared to ATP | Biological Role |

|---|---|---|---|

| Rat P2X7 | 3.6 | 5-10 times | Inflammation and immune response |

| Human P2X7 | 7 | 5-10 times | Cytokine release |

| Mouse P2X7 | 285 | Less potent | Neurotransmission |

| P2X1 (partial) | - | - | Modulation of pain signals |

| P2Y1 (partial) | - | - | Involved in various cellular processes |

Properties

Molecular Formula |

C30H39N6O15P3 |

|---|---|

Molecular Weight |

816.6 g/mol |

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine |

InChI |

InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3 |

InChI Key |

HVOVBTNCGADRTH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.